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Compound of Interest

Compound Name: 10-Deacetyl-7-xylosyl paclitaxel

Cat. No.: B12427935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel, a
significant paclitaxel derivative. It covers its chemical structure, physicochemical properties,

biological activity, and relevant experimental protocols, tailored for a scientific audience.

Chemical Structure and Identification
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxane found in various species of

the yew tree (Taxus), such as Taxus chinensis.[1][2] It is structurally similar to paclitaxel,

differing by the absence of an acetyl group at the C-10 position and the presence of a xylosyl

moiety at the C-7 position. This compound serves as a key intermediate in the semi-synthesis

of paclitaxel and docetaxel.[3][4]

The chemical identity of the molecule is defined by the following descriptors:

IUPAC Name: [4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-

dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-

oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate[5]

CAS Number: 90332-63-1[6]

Molecular Formula: C50H57NO17[5]

Below is a 2D representation of the chemical structure of 10-Deacetyl-7-xylosyl paclitaxel.
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Physicochemical and Pharmacological Data
The key quantitative properties of 10-Deacetyl-7-xylosyl paclitaxel are summarized below.

This data is essential for its handling, formulation, and application in research and

development.

Table 1: Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b12427935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Weight 943.98 g/mol [5][6]

Exact Mass 943.36264935 Da [5]

Appearance White to Off-white Solid

XLogP3 0.4 [5]

Hydrogen Bond Donors 8 [5]

Hydrogen Bond Acceptors 18 [5]

| Solubility | DMSO: 33.33 mg/mL (35.31 mM) |[7] |

Table 2: Biological Activity Data

Assay Cell Line / System Result (IC50) Source(s)

Microtubule
Disassembly

Pig Brain 0.3 µM [2]

Microtubule

Disassembly
Physarum 0.5 µM [2]

| Proliferation Inhibition | PC-3 (Prostate Cancer) | 5 µM |[2] |

Mechanism of Action and Biological Signaling
10-Deacetyl-7-xylosyl paclitaxel functions as a microtubule inhibitor, a mechanism it shares

with its parent compound, paclitaxel.[7] In cancer cells, this disruption of microtubule dynamics

leads to mitotic arrest and subsequently triggers apoptosis.[1]

The apoptotic signaling cascade initiated by 10-Deacetyl-7-xylosyl paclitaxel in PC-3 prostate

cancer cells proceeds through the mitochondrial-dependent pathway. Treatment with the

compound leads to the upregulation of pro-apoptotic proteins Bax and Bad, and the

downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][7] This shift disrupts the
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mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in

turn activates executioner caspases-3 and -6, culminating in apoptosis.[7]
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Click to download full resolution via product page

Caption: Mitochondrial-dependent apoptosis pathway induced by 10-Deacetyl-7-xylosyl
paclitaxel.

Experimental Protocols
Separation and Purification from Taxus Extracts
A highly effective method for purifying 10-Deacetyl-7-xylosyl paclitaxel from paclitaxel-free

Taxus extracts utilizes macroporous adsorption resins. The following protocol is based on an

optimized process using AB-8 resin, which demonstrates high adsorption and desorption

capacity.[8]

Objective: To separate and enrich 10-Deacetyl-7-xylosyl paclitaxel from crude plant extracts.

Materials:

Crude Taxus extract (paclitaxel removed)

Macroporous resin AB-8

Ethanol

Deionized water

Chromatography column

Procedure:

Resin Preparation: Pre-treat the AB-8 resin by soaking it in ethanol for 24 hours, followed by

washing with deionized water until neutral.

Column Packing: Pack a chromatography column with the pre-treated AB-8 resin.

Sample Loading:

Prepare the feed solution with the crude extract, with a 10-Deacetyl-7-xylosyl paclitaxel
concentration of approximately 0.0657 mg/mL.
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Load the solution onto the column at a flow rate of 1 mL/min. The optimal processing

volume is 15 bed volumes (BV).

Maintain the column temperature at 35°C.

Washing: Wash the column with deionized water to remove impurities.

Gradient Elution:

Elute the column with 3 BV of 30% ethanol at a flow rate of 1 mL/min to remove

moderately polar impurities.

Elute the target compound with 6 BV of 80% ethanol at a flow rate of 1 mL/min.

Fraction Collection & Analysis: Collect the fractions from the 80% ethanol elution step.

Analyze the fractions using HPLC to identify and pool those containing pure 10-Deacetyl-7-
xylosyl paclitaxel.

This process can increase the content of 10-Deacetyl-7-xylosyl paclitaxel by over 60-fold

with a recovery rate of approximately 85.85%.[8]
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Caption: Workflow for the purification of 10-Deacetyl-7-xylosyl paclitaxel using macroporous

resin.

Semi-Synthesis of Paclitaxel
10-Deacetyl-7-xylosyltaxanes, including 10-Deacetyl-7-xylosyl paclitaxel, are valuable

precursors for the semi-synthesis of paclitaxel, offering a cost-effective alternative to using 10-

deacetylbaccatin III (10-DAB).[3][9][10]

Objective: To convert 10-deacetyl-7-xylosyltaxanes into paclitaxel.

Procedure Overview: The conversion is a three-step chemical process:

Redox Reaction: This initial step modifies the core taxane structure, preparing it for

subsequent reactions.

Acetylation: An acetyl group is added at the C-10 position. This is a critical step to convert

the 10-deacetyl form into the paclitaxel backbone.

Deacetylation/Deprotection: This final step involves the removal of the xylosyl group at the C-

7 position and any other protecting groups used during the synthesis to yield the final

paclitaxel molecule.

The resulting mixture is then purified, typically by column chromatography on silica gel, to

isolate pure paclitaxel.[3] This synthetic route has been reported to achieve a total yield of

67.6% with a purity of 99.52%.[10]
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Caption: Semi-synthesis workflow for converting 10-deacetyl-7-xylosyltaxanes to paclitaxel.

Apoptosis Assay by Flow Cytometry
Objective: To quantify apoptosis in PC-3 cells induced by 10-Deacetyl-7-xylosyl paclitaxel
using Annexin V and Propidium Iodide (PI) staining.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12427935?utm_src=pdf-body-img
https://www.benchchem.com/product/b12427935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma

membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the

membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus

allowing for their differentiation.

Materials:

PC-3 cells

10-Deacetyl-7-xylosyl paclitaxel

Cell culture medium, PBS, Trypsin

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Seed PC-3 cells (e.g., 1 x 106 cells) in culture flasks and allow them to adhere.

Treat the cells with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel (and a

vehicle control) for a predetermined time (e.g., 24 or 48 hours).

Cell Harvesting:

Collect the culture medium containing floating (apoptotic) cells.

Wash the adherent cells with PBS, then detach them using trypsin.

Combine the floating and adherent cells for each sample and centrifuge (e.g., 300 x g for 5

minutes).

Staining:
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Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Four cell populations will be distinguishable:

Viable cells (Annexin V- / PI-)

Early apoptotic cells (Annexin V+ / PI-)

Late apoptotic/necrotic cells (Annexin V+ / PI+)

Necrotic cells (Annexin V- / PI+)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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